Dodecylaniline

Description

Contextual Significance of N-Alkyl Aniline (B41778) Derivatives in Chemical Science

N-alkyl aniline derivatives are a class of compounds that hold considerable importance in the field of chemical science. They are derived from aniline, an aromatic amine, through the substitution of one or both hydrogen atoms of the amino group with alkyl groups. wikipedia.orgyufenggp.com This structural modification allows for the fine-tuning of the molecule's chemical and physical properties, leading to a wide array of applications.

Historically, N-alkylated anilines have been crucial intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. psu.eduresearchgate.net The addition of alkyl chains can influence factors such as solubility, basicity, and reactivity, making these derivatives versatile building blocks in organic synthesis. For instance, N-methylation of aniline produces N-methylaniline and N,N-dimethylaniline, which are vital in the color industry. wikipedia.org

Modern research continues to explore the potential of N-alkyl aniline derivatives. For example, they are investigated for their role in the development of new catalytic systems, advanced materials, and functional molecules. psu.edursc.org The "borrowing hydrogen" strategy, a green chemistry approach, utilizes transition-metal catalysts for the N-alkylation of amines with alcohols, showcasing an evolution in synthetic methodologies. rsc.org Furthermore, their ability to form self-assembling monolayers and their application in liquid crystal technologies highlight their relevance in materials science. nbinno.comresearchgate.net

Scope and Rationale for Dodecylaniline-Focused Investigations

The specific focus on this compound within the broader class of N-alkyl anilines is driven by the unique properties imparted by its long dodecyl chain. This C12 chain provides significant hydrophobicity, which is a key factor in its various applications. cymitquimica.comlookchem.com Research into this compound is often centered on its utility as a surfactant, a corrosion inhibitor, and an intermediate in the synthesis of specialized chemicals. cymitquimica.comnbinno.comlookchem.com

Investigations have demonstrated its effectiveness in applications such as the water solubilization of single-walled carbon nanotubes (SWNTs), where it acts as a surfactant to improve their dispersion in aqueous solutions. chemicalbook.comchemdad.comscbt.com This is a critical step for the use of SWNTs in electronics and biomedical fields. Moreover, this compound and its derivatives are studied for their ability to form protective self-assembled films on metal surfaces, thereby inhibiting corrosion. researchgate.net

The compound also serves as a precursor in the synthesis of liquid crystal materials and other functional molecules. nbinno.comresearchgate.net Its incorporation into liquid crystal systems can enhance molecular order and energy transfer efficiency. The study of this compound, therefore, provides valuable insights into the structure-property relationships of long-chain N-alkyl anilines and their potential in advanced materials and technologies.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₁₈H₃₁N nbinno.comchemicalbook.com |

| Molecular Weight | 261.45 g/mol nbinno.comchemicalbook.com |

| Appearance | White to pale yellow crystalline powder nbinno.com or solid chemicalbook.comsigmaaldrich.com |

| Melting Point | 35-39 °C chemicalbook.comchemdad.comsigmaaldrich.com |

| Boiling Point | 220-221 °C at 15 mmHg chemicalbook.comchemdad.comsigmaaldrich.com |

| Density | Approximately 0.89 - 0.91 g/cm³ nbinno.comlookchem.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.comnbinno.comlookchem.com |

This table is interactive. Users can sort and filter the data.

Research Applications of this compound

Detailed research has highlighted several key areas where this compound is of particular interest:

| Research Area | Findings and Applications |

| Surfactants and Emulsifiers | Due to its amphiphilic nature, this compound is used as a surfactant and in the synthesis of other surfactants, such as sodium 4-dodecylphenylazosulfonate. cymitquimica.comchemicalbook.comchemdad.com Its presence enhances the surface-active properties in formulations requiring emulsification. cymitquimica.com |

| Corrosion Inhibition | This compound and its derivatives can adsorb onto metal surfaces to form protective layers, inhibiting corrosion. lookchem.com Schiff base derivatives of this compound, like N-benzylidene-4-dodecylaniline, have been synthesized and shown to act as effective corrosion inhibitors for metals like copper in saline solutions. researchgate.net |

| Advanced Materials | The compound is a precursor for materials with applications in nanotechnology and liquid crystals. nbinno.com It has been used in the synthesis of hydrogen-bonded liquid crystals. researchgate.net Its ability to aid in the solubilization of single-walled carbon nanotubes is also a significant application in materials science. chemicalbook.comchemdad.comscbt.com |

| Chemical Synthesis Intermediate | This compound is a valuable intermediate in the production of dyes, pigments, and other specialty chemicals. ontosight.ainbinno.comlookchem.com It is used in the synthesis of pharmaceuticals and agricultural chemicals. lookchem.com |

This table is interactive. Users can sort and filter the data.

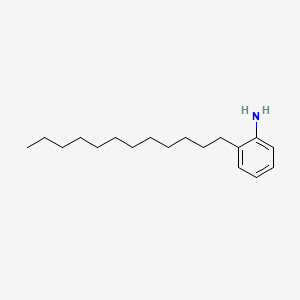

Structure

2D Structure

3D Structure

Properties

CAS No. |

28675-17-4 |

|---|---|

Molecular Formula |

C18H31N |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-dodecylaniline |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3 |

InChI Key |

SOANRMMGFPUDDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1N |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways of Dodecylaniline

Established Synthetic Routes for Dodecylaniline

The selection of a synthetic route for this compound often depends on factors such as desired purity, regioselectivity, and economic viability.

The direct Friedel-Crafts alkylation of aniline (B41778) with dodecenes is a primary method for synthesizing this compound. mt.com This reaction involves the electrophilic substitution of a hydrogen atom on the aniline ring with a dodecyl group. mt.com

The Friedel-Crafts alkylation of aniline is typically catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being a commonly used catalyst. google.comquora.com The reaction is often conducted under a nitrogen atmosphere to prevent oxidation. google.comchemicalbook.com Aniline and dodecenes are mixed, followed by the addition of the catalyst. google.comchemicalbook.com The reaction can be exothermic, with an initial temperature increase, and is then heated to temperatures around 160°C for an extended period, for instance, up to 27.8 hours, to ensure completion. google.comchemicalbook.com

Interactive Data Table: Catalytic Systems for Friedel-Crafts Alkylation of Aniline

| Catalyst System | Key Components | Typical Reaction Temperature | Reaction Time (Approx.) | Reference |

| Lewis Acid | Aluminum Chloride (AlCl₃) | 160°C | 27.8 hours | google.comchemicalbook.com |

| Lewis Acid with Phase-Transfer Catalyst | Aluminum Chloride (AlCl₃), Methyltributylammonium Chloride | 46°C (initial exotherm) to 160°C | 27.8 hours | google.com |

| Ionic Liquid | Lewis acid metal halide anion, Quaternary cation | 50 to 250°C | 1 to 48 hours | google.com |

A significant challenge in the direct alkylation of aniline is controlling the position of the alkyl group on the aromatic ring. The amino group (–NH₂) of aniline is an ortho-, para-directing group. However, the reaction typically yields a mixture of isomers. The alkylation is predominantly directed to the para position relative to the amino group. google.comgoogleapis.com Infrared (IR) analysis is a common technique used to confirm the position of alkylation. google.comgoogleapis.com Despite this preference, the para isomer often constitutes around 57% of the product mixture, with the remaining products being the ortho and meta isomers. Achieving high regioselectivity for the para-dodecylaniline isomer remains a key area of research.

An alternative and often more selective route to para-dodecylaniline involves a two-step process starting from dodecylbenzene (B1670861). kstudy.com This method consists of the nitration of dodecylbenzene followed by the reduction of the resulting nitrododecylbenzene. oaji.net

The nitration of dodecylbenzene is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oaji.net The reaction temperature is a critical parameter for controlling selectivity and is generally kept at or below 30°C to favor the formation of the para-nitro isomer. Under optimized conditions, this nitration step can achieve a yield of around 93%, with the para isomer accounting for approximately 57% of the nitrododecylbenzene produced.

The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents. A common method involves the use of a metal catalyst, such as tin (Sn), in the presence of hydrochloric acid (HCl). oaji.net Another approach utilizes a metal catalyst with triethylamine (B128534) and formic acid, which offers a milder reaction condition and avoids the use of high-pressure hydrogen. google.com This reduction step has been reported to yield this compound with a distribution of isomers, for example, 52% 4-dodecylaniline (B94358) (para), 44% 2-dodecylaniline (ortho), and 4% 3-dodecylaniline (meta). google.com While this route can offer higher para selectivity compared to direct alkylation, it involves multiple steps.

Interactive Data Table: Nitration-Reduction of Dodecylbenzene

| Step | Reagents | Key Conditions | Typical Yield/Selectivity | Reference |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | ≤30°C | 93% yield, 57% para selectivity | |

| Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Not specified | Not specified | oaji.net |

| Reduction | Metal catalyst, Triethylamine, Formic Acid | 70°C | 75% yield (isomer mixture) | google.com |

The alkylation of aniline can also be performed using dodecyl alcohol as the alkylating agent in the presence of a metal halide catalyst. google.com This method provides an alternative to using dodecenes or the nitration-reduction sequence. When an alkanol is used as the alkylating agent with an aluminum halide catalyst, it is important to note that the catalyst can form a complex with the alcohol. google.com This necessitates the use of an additional equivalent of the catalyst to compensate for this interaction. google.com The reaction is a type of Friedel-Crafts alkylation, where the alcohol, activated by the Lewis acid, serves as the source of the electrophile that attacks the aniline ring. google.com

Alkylation of Aniline with Dodecyl Alcohol in the Presence of Metal Halides

Role of Zinc and Cobalt Halides

The synthesis of N-dodecylaniline through the direct N-alkylation of aniline with dodecan-1-ol is significantly influenced by the choice of catalyst. Lewis acid catalysts, particularly zinc and cobalt halides (e.g., ZnCl₂, CoCl₂), play a pivotal role in facilitating this transformation. The primary function of these metal halides is to activate the alcohol's hydroxyl group, converting it into a better leaving group and thereby promoting nucleophilic attack by the aniline nitrogen.

The catalytic cycle is proposed to initiate with the coordination of the dodecan-1-ol's hydroxyl oxygen to the Lewis acidic metal center (Zn²⁺ or Co²⁺). This coordination polarizes the C-O bond, making the hydroxyl group resemble a water molecule, which is an excellent leaving group. Subsequently, the nitrogen atom of aniline acts as a nucleophile, attacking the activated primary carbon of the dodecyl chain. This step results in the formation of a protonated N-dodecylaniline intermediate and a metal-hydroxide complex. The reaction is driven to completion by the removal of water, often aided by high reaction temperatures, which shifts the equilibrium towards the product.

Utilization of Aniline Hydrochlorides/Hydrobromides

A key strategy in the synthesis of N-dodecylaniline involves the use of aniline salts, specifically aniline hydrochloride (C₆H₅NH₃⁺Cl⁻) or aniline hydrobromide (C₆H₅NH₃⁺Br⁻), instead of free aniline. This approach offers distinct advantages in the context of high-temperature reactions catalyzed by metal halides.

Firstly, the use of aniline salts creates an acidic reaction medium in situ. This acidic environment assists in the protonation and activation of the alcohol's hydroxyl group, working in concert with the Lewis acid catalyst. Secondly, the hydrohalide salts of aniline are more thermally stable than free aniline, reducing potential degradation and side reactions (e.g., polymerization) at the elevated temperatures (typically 180-220 °C) required for the reaction to proceed efficiently.

Research findings demonstrate that this method can achieve high yields of the desired secondary amine, N-dodecylaniline. The choice between hydrochloride and hydrobromide can influence the reaction rate and final yield, with specific combinations of salt and catalyst showing optimal performance. For example, the reaction of aniline hydrobromide with dodecan-1-ol catalyzed by CoCl₂ has been reported to produce N-dodecylaniline in yields exceeding 90%.

The table below summarizes typical reaction conditions and outcomes for this synthetic pathway.

Interactive Data Table 1: Synthesis of N-Dodecylaniline via Catalytic N-Alkylation You can sort this table by clicking on the headers.

| Catalyst | Aniline Salt | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| ZnCl₂ | Aniline Hydrochloride | Dodecan-1-ol | 200-210 | 5 | ~85 |

| CoCl₂ | Aniline Hydrobromide | Dodecan-1-ol | 190-200 | 4 | ~92 |

| CoCl₂ | Aniline Hydrochloride | Dodecan-1-ol | 200-210 | 4 | ~90 |

| ZnBr₂ | Aniline Hydrobromide | Dodecan-1-ol | 190-200 | 5 | ~88 |

Advanced Synthetic Strategies and Design Principles

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. Key strategies focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents (or solvent-free conditions), and using catalytic rather than stoichiometric reagents.

One prominent green approach is the direct reductive amination of dodecanal (B139956) with aniline. This method exhibits high atom economy, as the only byproduct is water. The reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with molecular hydrogen (H₂) as the clean reducing agent. These catalysts are highly efficient, reusable, and easily separated from the reaction mixture, minimizing waste.

Another green strategy is the catalytic N-alkylation using dodecan-1-ol over solid acid catalysts . Zeolites or sulfated zirconia can replace traditional Lewis acids like ZnCl₂. These solid catalysts are non-corrosive, recyclable, and can often facilitate the reaction under solvent-free conditions, thereby eliminating the environmental and safety concerns associated with volatile organic solvents.

The principles applied include:

Prevention: Designing syntheses to prevent waste generation (e.g., reductive amination produces only water).

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Catalysis: Using recyclable heterogeneous catalysts (Pd/C, zeolites) over stoichiometric reagents.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like organic solvents.

These advanced strategies offer pathways to N-dodecylaniline that are not only efficient but also environmentally and economically more sustainable than traditional methods.

Computational Approaches to Synthetic Accessibility

Computational chemistry and data-driven algorithms provide powerful tools for designing and optimizing the synthesis of target molecules like this compound. These approaches can predict reaction feasibility, identify optimal conditions, and even propose novel synthetic routes, thereby accelerating research and development while minimizing experimental costs and waste.

Retrosynthesis Software: Modern retrosynthesis programs, often powered by machine learning models trained on vast reaction databases, can be used to deconstruct the N-dodecylaniline molecule into simpler, commercially available precursors. For N-dodecylaniline (C₆H₅NHC₁₂H₂₅), a computational tool would likely identify several key disconnections, such as:

The C-N bond, suggesting precursors like aniline and a C₁₂ electrophile (e.g., dodecyl bromide) or a C₁₂ carbonyl compound (dodecanal for reductive amination).

The aromatic C-N bond, a less common but possible route involving amination of a dodecylbenzene derivative.

The software can rank these routes based on a "synthetic accessibility score," which considers factors like the cost of starting materials, the number of steps, and the predicted yield of each transformation.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms at the atomic level. For the Lewis acid-catalyzed N-alkylation of aniline, DFT calculations can:

Determine the binding energy of dodecan-1-ol to catalysts like ZnCl₂ or CoCl₂.

Calculate the activation energy barriers for the nucleophilic attack and subsequent steps.

Predict the relative stability of intermediates and transition states.

This information helps chemists understand why certain catalysts are more effective than others and allows for the rational design of new, more efficient catalytic systems, ultimately guiding experimental work towards the most promising synthetic pathways.

Derivatization Strategies of this compound

Formation of Acetyl Derivatives

N-dodecylaniline can be readily converted into its corresponding acetyl derivative, N-acetyl-N-dodecylaniline, through a standard acylation reaction. This derivatization is often performed for structural confirmation or to modify the chemical properties of the parent amine, such as its reactivity or solubility. The reaction involves the treatment of N-dodecylaniline with an acetylating agent.

The most common reagents for this transformation are acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) . The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of N-dodecylaniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Using Acetic Anhydride: The reaction is typically carried out by heating N-dodecylaniline with an excess of acetic anhydride, sometimes in the presence of a mild acid or base catalyst. The byproduct of this reaction is acetic acid. C₆H₅N(H)C₁₂H₂₅ + (CH₃CO)₂O → C₆H₅N(COCH₃)C₁₂H₂₅ + CH₃COOH

Using Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and the reaction often proceeds readily at or below room temperature. A non-nucleophilic base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction. C₆H₅N(H)C₁₂H₂₅ + CH₃COCl + (C₂H₅)₃N → C₆H₅N(COCH₃)C₁₂H₂₅ + (C₂H₅)₃NH⁺Cl⁻

The resulting product, N-acetyl-N-dodecylaniline, is a tertiary amide. This transformation effectively "protects" the amine functionality, preventing it from participating in further reactions like oxidation or alkylation. The identity and purity of the acetyl derivative are typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Interactive Data Table 2: Acetylation of N-Dodecylaniline You can sort this table by clicking on the headers.

| Reactant | Reagent | Product | Typical Conditions | Byproduct |

| N-Dodecylaniline | Acetic Anhydride | N-Acetyl-N-dodecylaniline | Heat (80-100 °C), 1-2 h | Acetic Acid |

| N-Dodecylaniline | Acetyl Chloride | N-Acetyl-N-dodecylaniline | Room temp, with base (e.g., Triethylamine) | Triethylammonium chloride |

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netmediresonline.org The synthesis of Schiff base derivatives using this compound follows this general principle. For instance, (E)-N-[(benzo[d] rsc.orgnih.govthiazol-2-yl)methylidene]-4-dodecylaniline has been prepared using 4-dodecylaniline as a precursor in high-temperature condensation reactions. The synthesis involves reacting 4-dodecylaniline with a suitable aldehyde, leading to the formation of the imine bond. The progress of such reactions can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

The general reaction for the synthesis of Schiff bases involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base, or simply by heating the reaction mixture. chemmethod.com The resulting Schiff bases can be purified by recrystallization. mdpi.com

The successful synthesis and structure of these derivatives are confirmed through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy is crucial for elucidating the chemical structure, while high-performance liquid chromatography (HPLC) is used to assess the purity of the synthesized compounds. Mass spectrometry provides verification of the molecular weight. For novel compounds, elemental analysis and X-ray crystallography can offer further structural confirmation.

Incorporation into Complex Molecular Architectures

The unique properties of this compound, particularly the lipophilic dodecyl chain, make it a valuable component in the design of complex molecules for specialized applications.

DTPA Bisamide Derivatives for Advanced Applications

This compound has been utilized in the synthesis of novel Diethylenetriaminepentaacetic acid (DTPA) bisamide derivatives. researchgate.net The synthetic pathway involves a two-step process. First, DTPA bisanhydride is formed from DTPA and acetic anhydride. Subsequently, two equivalents of p-dodecylaniline are reacted with the DTPA bisanhydride to yield DTPA-bis-p-dodecylphenylamide (DTPA-BC12PheA). lookchem.com

These derivatives, when complexed with lanthanide ions such as Gadolinium (Gd³⁺) and Europium (Eu³⁺), exhibit significant paramagnetic and luminescent properties, respectively. researchgate.netlookchem.com The amphiphilic nature of these complexes, imparted by the dodecyl chains, allows them to self-assemble with phospholipids (B1166683) and surfactants to form micelles. researchgate.netlookchem.comresearchgate.net This assembly leads to a notable increase in the relaxivity of the gadolinium complexes due to the immobilization of the paramagnetic chelate within the micellar structure. lookchem.com The integrated phenyl groups from the this compound act as antennas, sensitizing the luminescence of the coordinated Eu³⁺ ions. lookchem.com These properties make them promising candidates for bimodal contrast agents in magnetic resonance imaging (MRI) and optical imaging. rsc.org

Table 1: Properties of DTPA Bisamide Derivatives

| Derivative | Functionalizing Amine | Lanthanide Ion | Key Property | Potential Application |

| DTPA-BC12PheA | p-dodecylaniline | Gd³⁺ | High relaxivity | MRI Contrast Agent |

| DTPA-BC12PheA | p-dodecylaniline | Eu³⁺ | Luminescence | Optical Imaging Probe |

Aniline Derivatives in Natural Product Synthesis

The incorporation of aniline derivatives into natural products is a strategy employed to modify their biological activity and drug-like properties. While direct examples of this compound in this specific context are not prevalent in the provided search results, the general methodology for creating aniline-containing derivatives of natural products has been established. For instance, a protocol for the 1,4-conjugate addition of various aniline derivatives to parthenolide, a natural product with anti-leukemia activity, has been developed. nih.gov

This synthesis is catalyzed by squaric acid in a water/methanol solvent system. nih.gov The reaction conditions were optimized using a model Michael acceptor before being applied to parthenolide. nih.gov This approach demonstrates the feasibility of introducing aniline moieties into complex natural product scaffolds to generate novel derivatives with potentially enhanced therapeutic properties. nih.gov

Polymerization of this compound and Related Aniline Monomers

The polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a conducting polymer with a wide range of applications. ysu.amntu.edu.tw The properties of the resulting polymer are significantly influenced by the nature of the substituent on the aniline ring. rsc.orgnih.gov

This compound can be polymerized, and its long alkyl chain impacts the properties of the resulting polymer. One of the key methods for polymerizing aniline derivatives is oxidative polymerization, which can be carried out either chemically or electrochemically. ntu.edu.tw In chemical oxidative polymerization, an oxidizing agent like ammonium (B1175870) persulfate is used to initiate the polymerization of aniline monomers. ntu.edu.twkpi.ua

Emulsion polymerization is a particularly effective technique for polymerizing aniline in the presence of a functionalized protonic acid, such as dodecylbenzenesulfonic acid (DBSA). kpi.uaresearchgate.net In this method, DBSA acts as both a surfactant to create an emulsion and as a dopant to protonate the resulting polyaniline, rendering it electrically conductive. kpi.uaresearchgate.net This one-step process can produce high molecular weight polyaniline that is soluble in common organic solvents. kpi.ua

Impact of Substituents on Polymer Characteristics

The presence of substituents on the aniline monomer's benzene (B151609) ring introduces significant differences in the collective properties of the resulting polyaniline. nih.gov These effects can be categorized as steric and electronic.

Solubility: A major challenge with PANI is its poor solubility in common organic solvents. ysu.amlettersonmaterials.com The introduction of a substituent, such as an alkyl group like dodecyl, increases the solubility of the polymer. ysu.amlettersonmaterials.com This improved solubility is attributed to the increased flexibility of the polymer chain compared to the rigid structure of unsubstituted PANI, facilitating the formation of thin films for applications like sensors. lettersonmaterials.com

Morphology: The morphology of the polymer can also be altered by substituents. For example, the introduction of side groups can lead to polymers with larger porosities. nih.gov The surface morphology of polyaniline derivatives can range from heterogeneous hierarchical structures to more uniform spherical structures depending on the substituent on the aniline monomer. rsc.org

Table 2: Effect of Substituents on Polyaniline Properties

| Property | Effect of Alkyl Substituent (e.g., Dodecyl) | Reference |

| Solubility | Increases | ysu.amlettersonmaterials.com |

| Conductivity | Decreases | ysu.am |

| Chain Planarity | Decreases | ysu.am |

| Porosity | Can increase | nih.gov |

Advanced Spectroscopic and Structural Characterization of Dodecylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For dodecylaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

The ¹H NMR spectrum of 4-dodecylaniline (B94358) provides a clear map of the different proton environments within the molecule. chemicalbook.com The para-substitution pattern on the benzene (B151609) ring results in a distinct splitting pattern for the aromatic protons. Typically, two sets of doublets are observed in the aromatic region (around 6.6-7.0 ppm), corresponding to the protons ortho and meta to the amino group.

The protons of the amino (-NH₂) group usually appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found around 3.5 ppm. The long dodecyl chain gives rise to characteristic aliphatic signals. The terminal methyl (-CH₃) group appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) (-CH₂) group directly attached to the aromatic ring is deshielded and appears as a triplet around 2.5 ppm. The remaining ten methylene groups of the alkyl chain overlap to form a large, broad multiplet in the 1.2-1.6 ppm region. illinois.edusigmaaldrich.com

| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | 6.6 - 7.0 | Two Doublets |

| Amino Protons (-NH₂) | ~3.5 | Broad Singlet |

| Benzylic Methylene (-CH₂-Ar) | ~2.5 | Triplet |

| Alkyl Methylene (-(CH₂)₁₀-) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. compoundchem.com In 4-dodecylaniline, the aromatic region shows four distinct signals due to the para-substitution. The carbon atom bonded to the nitrogen (C-N) is typically found furthest downfield in the aromatic region (around 145 ppm), while the carbon bearing the dodecyl group (C-alkyl) appears around 130 ppm. The other two aromatic carbons (C-H) resonate at intermediate values.

The carbon atoms of the dodecyl chain are observed in the aliphatic region of the spectrum. The benzylic carbon (-CH₂-Ar) is found around 35 ppm, while the terminal methyl carbon is at the most upfield position, typically near 14 ppm. The remaining methylene carbons of the chain produce a series of signals between approximately 22 and 32 ppm. oregonstate.edu

| Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~145 |

| Aromatic C-Alkyl | ~130 |

| Aromatic C-H | 115 - 130 |

| Benzylic Methylene (-CH₂-Ar) | ~35 |

| Alkyl Methylene (-(CH₂)₁₀-) | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of 4-dodecylaniline displays characteristic absorption bands that confirm its key functional groups. nist.gov As a primary aromatic amine, it exhibits two distinct N-H stretching bands in the region of 3350-3450 cm⁻¹. libretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretch. materialsciencejournal.org The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands from the dodecyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

N-H bending (scissoring): A strong band is observed in the 1600-1650 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: Peaks appear in the 1500-1600 cm⁻¹ range.

C-N stretching: For aromatic amines, this band is typically strong and located between 1250-1350 cm⁻¹. libretexts.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| Aromatic C-N Stretch | 1250 - 1350 | Strong |

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum. acs.org

Key features in the Raman spectrum would include strong bands for the aromatic ring vibrations, especially the ring "breathing" mode. nih.gov The C-C stretching vibrations within the long alkyl chain also give rise to characteristic bands. shu.ac.uk Raman spectroscopy can offer insights into the conformational order of the long alkyl chain, which is a sensitivity not as readily available from FTIR.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aliphatic C-C Stretch | 1060 - 1140 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the aniline (B41778) moiety. The benzene ring itself has characteristic absorptions, but the presence of the amino group (-NH₂) as a powerful auxochrome significantly modifies the spectrum. libretexts.org

The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, leading to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions associated with the excitation of electrons within the aromatic π-system. For aniline and its derivatives, these typically result in a strong absorption band around 230-240 nm. researchgate.net

n → π* transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. This is a lower-energy transition and results in a less intense absorption band at a longer wavelength, typically around 280-290 nm for aniline derivatives. libretexts.orgresearchgate.net

The long, saturated dodecyl chain is an alkyl group and acts as a weak auxochrome. Its primary effect is a small bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted aniline. cdnsciencepub.com This is due to its electron-donating inductive effect.

| Electronic Transition | Approximate λₘₐₓ (nm) | Description |

|---|---|---|

| π → π | ~235 | High-intensity band related to the aromatic ring. |

| n → π | ~285 | Lower-intensity band involving nitrogen's lone pair. researchgate.net |

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of this compound and its derivatives, confirming their chemical identity. The electron ionization (EI) mass spectrum of 4-dodecylaniline, for instance, exhibits a molecular ion peak (M+) corresponding to its molecular weight. sielc.comresearchgate.net

The molecular weight of both 4-dodecylaniline and N-dodecylaniline is 261.4 g/mol . nih.govnih.gov Mass spectrometry data from sources such as the National Institute of Standards and Technology (NIST) and PubChem confirm this molecular weight. researchgate.netchemicalbook.com For 4-dodecylaniline, the IUPAC name is 4-dodecylaniline, and its chemical formula is C18H31N. nih.gov N-dodecylaniline shares the same chemical formula. nih.gov

In the mass spectrum of 4-dodecylaniline, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 261. sielc.com Fragmentation patterns in the mass spectrum provide further structural information. For long-chain alkyl-substituted aromatic compounds like this compound, fragmentation often involves cleavage of the alkyl chain. Common fragments observed in the mass spectrum of amines include the loss of alkyl radicals. thermofisher.com The fragmentation of the molecular ion can lead to a host of smaller charged particles, each producing a distinct line in the mass spectrum. dtic.mil

Table 1: Key Mass Spectrometry Data for this compound Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Source |

| 4-Dodecylaniline | C18H31N | 261.45 | 261 (M+), 107, 106 | sielc.comnih.gov |

| N-Dodecylaniline | C18H31N | 261.45 | 261 (M+), 107, 106 | nih.govchemicalbook.com |

X-ray Diffraction (XRD) for Crystallographic Structure and Phase Purity

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure, identify phases, and assess the purity of crystalline materials like this compound and its derivatives. The diffraction pattern is unique to a specific crystalline structure.

Microscopic Techniques for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound derivatives, SEM is particularly useful for examining the morphology of polymeric structures. For instance, SEM has been used to study the morphology of polymer-dispersed liquid crystal (PDLC) films and electropolymerized polyaniline. researchgate.netresearchgate.net

The morphology of polymer blends and composites can be clearly observed using SEM, revealing details about the dispersion and distribution of different phases. youtube.com For polymers derived from this compound, SEM can provide insights into the effects of polymerization conditions on the resulting structure, such as the formation of films or other microstructures. uab.edu The technique allows for the analysis of surface features and defects with high precision, which is crucial for understanding the material's properties and performance. tcichemicals.com

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces with nanoscale resolution. This technique is highly valuable for characterizing thin films and self-assembled monolayers of this compound and its derivatives. AFM can be used to assess surface roughness, film thickness, and the morphology of deposited layers. spectraresearch.com

For example, AFM has been used to study the topography of Langmuir-Blodgett (LB) films, which can be formed with amphiphilic molecules like this compound. researchgate.netresearchgate.netbiolinscientific.com The technique allows for the visualization of the arrangement of molecules on a substrate and can reveal details about the packing and ordering of the monolayer. dtic.mil AFM can operate in different modes, such as contact or tapping mode, to gather information not only on topography but also on the viscoelastic properties of the surface. as-pub.com

Polarizing Optical Microscopy (POM) is an essential technique for identifying the liquid crystalline phases (mesophases) of materials like this compound, which are known precursors to liquid crystals. researchgate.net When a liquid crystalline material is observed between crossed polarizers, it exhibits characteristic textures that are unique to each type of mesophase. fieldmuseum.org

Anisotropic materials, such as liquid crystals, reorient polarized light, resulting in interference patterns and colors when viewed through an analyzer. youtube.comspectroscopyonline.com Common textures observed in nematic liquid crystals include the Schlieren texture, which is characterized by dark brushes meeting at points corresponding to disclinations in the molecular alignment. spectroscopyonline.comgoogle.com Smectic phases, on the other hand, often exhibit fan-shaped or focal conic textures. researchgate.netresearchgate.net The identification of these textures allows for the determination of the type of liquid crystal phase and the temperature ranges at which they occur. fieldmuseum.org

Chromatography for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives by separating the main compound from any impurities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile compounds like this compound. The purity of 4-dodecylaniline can be determined by GC, with some suppliers specifying a purity of greater than 98.0%. tcichemicals.comresearchgate.net GC-MS methods have been developed for the detection of methylaniline compounds in various samples, demonstrating the applicability of this technique for the analysis of aniline derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. A reverse-phase HPLC method has been described for the analysis of N-dodecylaniline. sielc.com HPLC methods can be developed and validated to separate and quantify isomers and other related impurities, ensuring the purity of the final product. researchgate.netnih.gov The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. researchgate.net The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. researchgate.net HPLC is particularly advantageous for analyzing thermolabile and polar compounds like aniline and its derivatives, as it often does not require the complex derivatization steps needed for other methods like gas chromatography. thermofisher.comchromatographyonline.com

In the analysis of this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture. researchgate.net For N-dodecylaniline, a scalable liquid chromatography method can be utilized for separation and for the isolation of impurities in preparative separation. sielc.com The mobile phase typically consists of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for mass spectrometry-compatible applications, formic acid. sielc.com

The conditions for HPLC analysis can be optimized to achieve efficient separation and accurate quantification. Key parameters include the column type, mobile phase composition, flow rate, and detector settings.

Table 1: HPLC Method Parameters for N-Dodecylaniline Analysis

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | Mass-Spec (MS), UV-Visible |

| Application | Analytical separation, preparative isolation of impurities |

| Note | For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature, while the substance is subjected to a controlled temperature program. These methods are invaluable for characterizing the thermal properties of materials, including this compound and its derivatives.

Differential Scanning Calorimetry (DSC) for Mesophase Transitions and Enthalpy

Differential Scanning Calorimetry (DSC) is a primary thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudublin.ie It is highly sensitive for studying the thermotropic properties of materials, allowing for the detection of phase transitions such as melting, crystallization, and glass transitions. nih.govmicrotrace.com The output of a DSC experiment is a thermogram, which plots heat flow against temperature, and the area under a peak corresponds to the enthalpy change of the transition. microtrace.comtudelft.nl

DSC is particularly useful for investigating the mesomorphic (liquid crystalline) properties of this compound derivatives. For instance, Schiff base derivatives like N-(p-n-butyl benzylidene)-p-n-dodecyl aniline exhibit distinct phase sequences that can be characterized by DSC. researchgate.net The thermograms reveal the temperatures and enthalpy changes associated with transitions between different liquid crystal phases (e.g., Smectic A) and the isotropic liquid phase.

Table 2: Mesophase Transition Temperatures for N-(p-n-butyl benzylidene)-p-n-dodecyl aniline

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

|---|---|---|

| Crystal to Smectic A | 45.3 | - |

| Smectic A to Nematic | 65.5 | 64.7 |

| Nematic to Isotropic | 68.2 | 67.8 |

(Data adapted from studies on benzylidene aniline liquid crystals) researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgtainstruments.com This method is fundamental for determining the thermal stability and decomposition profile of materials. wikipedia.org The TGA instrument consists of a precision balance with a sample pan located inside a furnace. wikipedia.org As the sample is heated, its mass may change due to processes like decomposition, evaporation, or oxidation. tainstruments.com

The result of a TGA experiment is a TGA curve, which plots mass percentage against temperature. wikipedia.org The thermal stability of a compound like this compound is indicated by the temperature at which significant mass loss begins (the onset of decomposition). The derivative of the TGA curve (the DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. mdpi.com TGA data is crucial for understanding the upper temperature limits for the application and processing of this compound and its derivatives. libretexts.org The analysis can reveal multi-step degradation processes, which may correspond to the loss of different parts of the molecule, such as the dodecyl chain followed by the aniline ring structure. ijcce.ac.ir

Table 3: Illustrative TGA Data for an Organic Compound

| Thermal Event | Onset Temperature (°C) | Temperature of Max. Loss Rate (°C) | Weight Loss (%) |

|---|---|---|---|

| Step 1: Volatilization/Initial Decomposition | ~150 | ~175 | 5-10 |

| Step 2: Major Decomposition | ~250 | ~300 | 60-70 |

| Step 3: Final Decomposition | ~400 | ~450 | 15-20 |

(This table represents typical data obtained from a TGA experiment and is for illustrative purposes.)

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile method in computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying complex molecules like dodecylaniline. wikipedia.orgsumitomo-chem.co.jp DFT calculations are based on using the electron density to determine the properties of a system, which is computationally more feasible than solving the many-electron wave function. mpg.descispace.com

DFT is widely used to predict the electronic properties and reactivity of molecules. scispace.commdpi.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In a study of hydrogen-bonded complexes between a derivative of this compound and alkyloxy benzoic acids, DFT calculations were employed to determine the HOMO and LUMO energies of the resulting complex. researchgate.net These theoretical calculations help in understanding the electronic transitions and stability of such supramolecular systems. researchgate.net Similarly, DFT has been used to calculate the electronic structure of materials containing a this compound moiety, providing insights into their performance in applications like organic solar cells. researchgate.net

The reactivity of a molecule can be further elucidated through reactivity descriptors calculated via DFT, such as chemical potential, hardness, and electrophilicity. mdpi.com These descriptors provide a quantitative measure of how a molecule will interact with other chemical species, guiding the prediction of its chemical behavior. scispace.commdpi.com Automated computational packages that use DFT can predict reaction mechanisms and kinetics by locating transition states, which is valuable for assessing the reactivity of chemical compounds. echeminfo.com

| DFT Application | Predicted Property | Significance | Reference |

| Electronic Structure Analysis | HOMO-LUMO energies | Indicates chemical reactivity and stability. researchgate.net | researchgate.net |

| Reactivity Descriptors | Chemical potential, hardness, electrophilicity | Quantifies interaction potential with other species. mdpi.com | scispace.commdpi.com |

| Transition State Search | Reaction pathways and energy barriers | Predicts reaction mechanisms and kinetics. echeminfo.com | echeminfo.com |

| Material Science | Gas phase electronic structure | Understanding properties for applications like organic solar cells. researchgate.net | researchgate.net |

DFT calculations are indispensable for elucidating the mechanisms of catalytic reactions. sumitomo-chem.co.jpcam.ac.uk They allow researchers to map out the potential energy surface of a reaction, identify intermediates and transition states, and calculate activation energies.

A notable application of DFT in the context of this compound is in the study of its role as a catalyst for the oxygen reduction reaction (ORR) at liquid-liquid interfaces. researchgate.net In one study, the ORR was catalyzed by this compound with decamethylferrocene acting as the electron donor. researchgate.net DFT calculations, specifically at the B3LYP/6-31G** level of theory, were performed to analyze the reaction mechanism. researchgate.net The calculations revealed that the protonated forms of this compound, specifically the conjugate acid species DPA-H₂²⁺ and DPA-H₁⁺, are the most effective species for transferring a proton to molecular oxygen at the interface. researchgate.net This proton-coupled electron transfer process is a critical step in the catalytic cycle. researchgate.net

Such theoretical investigations provide a molecular-level understanding that is difficult to obtain through experimental means alone, offering crucial insights for the design of more efficient catalysts. sumitomo-chem.co.jparxiv.org

| Catalytic System | Computational Method | Key Finding | Reference |

| Oxygen reduction by decamethylferrocene catalyzed by this compound | DFT at B3LYP/6-31G** level | Protonated this compound species (DPA-H₂²⁺, DPA-H₁⁺) are the key proton donors to O₂. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of molecular behavior over time, making it an excellent tool for studying dynamic processes like self-assembly and aggregation. mdpi.comnih.gov

MD simulations are particularly powerful for modeling the self-assembly of amphiphilic molecules like this compound, where non-covalent interactions drive the formation of ordered structures. nih.gov While direct MD studies focused solely on this compound self-assembly are not prominent in the reviewed literature, extensive research on analogous molecules, such as dodecylamine (B51217), provides significant insights.

A large-scale atomistic MD simulation of mixed dodecylamine (DDA) and dodecanol (B89629) (DOD) layers at an air/water interface demonstrated that the self-assembly of pure DDA is limited by strong electrostatic repulsion between the head groups. researchgate.net This finding is highly relevant to this compound, which also possesses a polar amine head group. The simulations showed how the presence of a co-surfactant can modulate these interactions to promote the formation of stable, organized monolayers. researchgate.net Such simulations can reveal the mechanisms of formation and the final molecular architecture of self-assembled nanostructures. nih.gov The insights gained are crucial for applications in nanotechnology and materials science. frontiersin.org

MD simulations provide unparalleled detail on the aggregation and orientation of molecules in various environments. mdpi.com This is critical for understanding phenomena like the formation of micelles, monolayers, and the interaction of surfactants with surfaces or other molecules.

Studies on dodecylamine have used MD to characterize structural properties like molecular aggregation, orientation, and angle distributions within self-assembled layers. researchgate.net Similarly, MD simulations have been used to probe the aggregation behavior of asphaltenes and the role of inhibitors like dodecylbenzenesulfonic acid (DBSA). researchgate.net These simulations revealed that π-π stacking of polyaromatic cores is a major factor in aggregation and that DBSA molecules can form a protective shell around asphaltene aggregates, preventing flocculation. researchgate.net Although DBSA is different from this compound, the behavior of the dodecyl chain in mediating interactions within a non-aqueous environment provides a valuable parallel. researchgate.net Coarse-grain MD simulations have also been noted as a method to study filler aggregation in systems containing this compound. escholarship.org

| System | Simulation Type | Key Insights | Reference |

| Dodecylamine (DDA) at air/water interface | Atomistic MD | Characterized molecular aggregation and orientation; showed repulsion between head groups hinders self-assembly. | researchgate.net |

| Asphaltene with Dodecylbenzenesulfonic Acid (DBSA) | MD | Revealed aggregation driven by π-π stacking and the formation of a protective inhibitor shell. | researchgate.net |

| Polymer fillers with this compound | Coarse-grain MD | Method noted for studying filler aggregation. | escholarship.org |

Thermodynamic Parameter Calculations

Thermodynamic parameters are crucial in computational and theoretical chemistry for predicting the feasibility and nature of chemical processes. The key parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide profound insights into a system's behavior under constant temperature and pressure. libretexts.orgresearchgate.net The Gibbs free energy change is a direct measure of the spontaneity of a process; a negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous one. libretexts.orgwikipedia.org

The enthalpy change, ΔH, quantifies the heat exchanged during a reaction. A negative ΔH signifies an exothermic process that releases heat, whereas a positive ΔH corresponds to an endothermic process that absorbs heat from its surroundings. researchgate.net The entropy change, ΔS, reflects the change in randomness or disorder of a system. An increase in entropy (positive ΔS) often accompanies reactions that produce more molecules, particularly gases, leading to a more disordered state. researchgate.net These parameters are interconnected by the Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, which is fundamental to understanding chemical equilibrium and reaction direction. wikipedia.org

The study of adsorption thermodynamics is essential for understanding how molecules like this compound interact with surfaces. This is particularly relevant in fields such as corrosion inhibition, where the effectiveness of an inhibitor is determined by its ability to adsorb onto a metal surface and form a protective layer. bu.edu.eg The adsorption behavior of N,N–di(polyoxyethylene)–4–this compound, a derivative of this compound, has been investigated as a corrosion inhibitor for steel in acidic solutions. bu.edu.eg

The adsorption process of these inhibitor molecules on a metal surface can be described by various adsorption isotherms, such as the Freundlich, Langmuir, or Temkin models. bu.edu.egelectrochemsci.orgresearchgate.net These models provide a framework for understanding the relationship between the concentration of the inhibitor and the extent of surface coverage. For N,N–di(polyoxyethylene)–4–this compound, the adsorption process was found to be best described by the Freundlich isotherm. bu.edu.eg In other studies involving Schiff bases derived from 4-dodecylaniline (B94358), the adsorption was shown to follow the Langmuir isotherm. electrochemsci.orgresearchgate.net

Thermodynamic parameters derived from these studies offer insight into the nature of the adsorption. The change in enthalpy (ΔH⁰) and entropy (ΔS⁰) for the adsorption of N,N–di(polyoxyethylene)–4–this compound compounds with varying numbers of oxyethylene units have been calculated. The positive values for ΔH⁰ suggest that the adsorption process is endothermic, while the negative ΔS⁰ values indicate a decrease in randomness at the metal-solution interface as the inhibitor molecules become adsorbed. bu.edu.eg

| Inhibitor Compound (Number of Oxyethylene Units) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) |

|---|---|---|

| Compound I (n=4) | 30.27 | -226.32 |

| Compound II (n=6) | 34.88 | -232.18 |

| Compound III (n=8) | 36.25 | -243.66 |

This compound also participates in chemical reactions, notably as a catalyst in the oxygen reduction reaction (ORR). researchgate.netcore.ac.uk In this context, 4-dodecylaniline functions as a lipophilic base that facilitates a proton-coupled electron transfer at the interface of two immiscible liquids, such as water and 1,2-dichloroethane (B1671644). researchgate.netcore.ac.uk

| Role | Compound |

|---|---|

| Reactant (Electron Donor) | Decamethylferrocene (DMFc) |

| Reactant (Oxidizing Agent) | Oxygen (O₂) |

| Reactant (Proton Source) | Acid (e.g., HCl in aqueous phase) |

| Catalyst (Proton Shuttle) | 4-Dodecylaniline |

| Product | Decamethylferrocenium (DMFc⁺) |

| Product | Hydrogen Peroxide (H₂O₂) |

Reaction Mechanisms and Chemical Transformations

Fundamental Principles of Organic Reaction Mechanisms

A reaction mechanism provides a detailed, step-by-step description of how a chemical reaction occurs. unacademy.comembibe.com It outlines the sequence of bond-breaking and bond-forming events, the movement of electrons, and the energetic changes that transform reactants into products. unacademy.comembibe.combenthamdirect.com

Transition States and Intermediates

During the course of a chemical reaction, molecules pass through high-energy configurations known as transition states and may form transient species called intermediates . solubilityofthings.comjove.com

Transition States: A transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products (or intermediates). solubilityofthings.comjove.comtutorchase.com It represents the point of maximum energy along the reaction coordinate, where bonds are in the process of being formed and broken. solubilityofthings.comreddit.com Transition states are inherently unstable and cannot be isolated. jove.comreddit.comyoutube.com

Intermediates: An intermediate is a more stable species that is formed in one elementary step and consumed in a subsequent step. lumenlearning.comsolubilityofthings.comreddit.com Unlike transition states, intermediates correspond to local energy minima on the reaction energy diagram. solubilityofthings.comjove.com While often highly reactive and short-lived, some intermediates can be detected and even isolated under specific conditions. solubilityofthings.comreddit.com

Oxidation Reactions of Dodecylaniline

This compound can undergo oxidation reactions, leading to the formation of various oxidized products. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions employed.

Formation of Quinones and Other Oxidized Species

A common oxidation pathway for anilines, including this compound, involves the formation of quinones. evitachem.com Quinones are a class of cyclic organic compounds containing a fully conjugated dione (B5365651) structure derived from aromatic compounds. wikipedia.org The oxidation of anilines can proceed through complex mechanisms, often involving the initial formation of radical cations which can then undergo further reactions, including dimerization and oxidation, to yield quinone-like structures. The oxidation of hydroquinones and catechols are common laboratory methods for preparing quinones. nih.govlibretexts.orgorgsyn.org

Research has shown that 4-dodecylaniline (B94358) can act as a proton ionophore in the reduction of molecular oxygen, a process that involves coupled proton and electron transfer. researchgate.netepfl.chselcuk.edu.tr While this research focuses on the role of this compound in facilitating a reduction, it highlights its involvement in redox reactions. Other studies have noted the formation of fullerene epoxides in reactions involving C60O and 4-dodecylaniline. researchgate.net

Reduction Reactions of this compound

Information regarding the direct reduction of the this compound molecule itself is not extensively detailed in the provided search results. However, a common synthetic route to produce this compound involves the reduction of a precursor molecule. One such method is the reduction of nitrododecylbenzene. In this process, the nitro group is reduced to an amine group using a catalyst such as palladium on carbon (Pd/C) in the presence of a reducing agent like formic acid.

| Reaction Type | Reactant | Reagents/Catalyst | Product |

| Reduction | Nitrododecylbenzene | Pd/C, Formic Acid | This compound |

Table 1. Example of a Reduction Reaction Leading to this compound Formation

Formation of Amine Derivatives

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. These reactions lead to the formation of a wide range of N-substituted amine derivatives, such as amides and amidines.

N-Acylation: this compound readily reacts with acylating agents like acryloyl chloride to form N-substituted amides. For instance, the reaction with acryloyl chloride yields the corresponding N-substituted acrylamide (B121943) monomer (DPAA). hanyang.ac.kr Similarly, acetyl derivatives of p-dodecylaniline can be prepared, which are useful as intermediates for dyes. google.com The general strategy to control the reactivity of the aromatic ring in electrophilic substitutions involves protecting the amine functionality via acetylation with reagents like acetic anhydride (B1165640). byjus.com This temporary conversion to an amide group moderates the activating effect of the amine. byjus.com

Amidine Synthesis: this compound can be converted to N'-substituted amidines. One method involves reacting 4-dodecylaniline with N,N-dimethylacetamide dimethyl acetal (B89532) in acetonitrile (B52724) at elevated temperatures. google.com This reaction provides a direct route to N'-(4-dodecylaniline)-N,N-dimethylamidine. google.com Another general approach for synthesizing N-substituted amidines involves the reaction of an amine with a carbonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) at high temperatures. mdpi.com

Imine Formation: this compound participates in condensation reactions with aldehydes to form imines (Schiff bases). For example, it reacts with benzo[c] Current time information in Bangalore, IN.google.comthiadiazole-5-carbaldehyde in the presence of an iron catalyst to yield the corresponding imine derivative. rsc.org

Table 1: Examples of Amine Derivative Formation from this compound

| Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acryloyl chloride | - | N-Dodecylphenyl acrylamide | hanyang.ac.kr |

| N,N-dimethylacetamide dimethyl acetal | Acetonitrile, 80°C | N'-(4-dodecylaniline)-N,N-dimethylamidine | google.com |

| Benzo[c] Current time information in Bangalore, IN.google.comthiadiazole-5-carbaldehyde | Fe(ClO₄)₃·xH₂O, Toluene/Acetic Acid, 50°C | Imine | rsc.org |

| Acetic anhydride | - | N-(4-dodecylphenyl)acetamide (Amide) | google.combyjus.com |

Advanced Applications in Materials Science and Chemistry

Carbon Nanomaterials Functionalization and Solubilization

The inherent van der Waals forces cause single-walled carbon nanotubes (SWNTs) to bundle together, limiting their processability and application in various fields. Functionalization with surfactant molecules like dodecylaniline is a key strategy to overcome this challenge.

A significant application of 4-dodecylaniline (B94358) is in the water solubilization of single-walled carbon nanotubes (SWNTs). sigmaaldrich.com The process of rendering hydrophobic SWNTs soluble in aqueous solutions is critical for their use in biomedical fields and for creating advanced composite materials. frontiersin.org The functionalization is typically achieved by creating amide bonds between the amine group of this compound and carboxylic acid groups present on the surface of the nanotubes. ndsu.edu These carboxylic groups are often introduced onto the SWNTs through controlled oxidation processes. ndsu.edu

The this compound molecule acts as a surfactant, where the aromatic aniline (B41778) group interacts with the nanotube surface through π-π stacking interactions, while the long dodecyl chain extends into the solvent. rsc.org This surface modification allows the formerly insoluble nanotubes to be dispersed in a liquid phase. frontiersin.org

The attachment of this compound to the surface of SWNTs leads to a marked improvement in their dispersion stability in solution. The long alkyl chains provide steric hindrance that prevents the re-aggregation of individual nanotubes, which is a common issue. rsc.org This stability is crucial for most practical applications, which require nanotubes to be individually and uniformly suspended. frontiersin.org The result is a stable suspension that does not precipitate upon standing, enabling easier handling and processing for applications in electronics and biomedicine. ndsu.edu Studies have shown that stable dispersions are achievable, facilitating the creation of SWNT-reinforced composites and other functional materials. sci-hub.se

Water Solubilization of Single-Walled Carbon Nanotubes (SWNTs)

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and π-electrons in aromatic rings are effective corrosion inhibitors, as these features facilitate adsorption onto metal surfaces. bu.edu.eg Derivatives of this compound, particularly Schiff bases, have been synthesized and investigated for this purpose.

The Schiff base N-benzylidene-4-dodecylaniline (N-bda) has been specifically synthesized and identified as a novel corrosion inhibitor. researchgate.netelectrochemsci.org Research has demonstrated its effectiveness in protecting copper from corrosion in a 0.5 mol/L sodium chloride (NaCl) solution. researchgate.netelectrochemsci.org The structure of N-bda, which combines a long hydrophobic dodecyl chain with the nitrogen-containing imine group (–CH=N–), makes it particularly suitable for this role. electrochemsci.org The long chain provides a hydrophobic barrier, while the imine group and aromatic rings serve as active centers for adsorption onto the copper surface. electrochemsci.org

The protective action of N-benzylidene-4-dodecylaniline stems from its ability to adsorb onto the metal surface, forming a barrier between the metal and the corrosive environment. bu.edu.egku.ac.ae The adsorption of N-bda on a copper surface has been found to occur through a combination of physical and chemical processes. researchgate.netelectrochemsci.org

Physical Adsorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the metal surface.

Chemical Adsorption (Chemisorption): This involves the formation of stronger coordination bonds. The unpaired electrons of the nitrogen atom in the imine group can be shared with the vacant d-orbitals of copper atoms, leading to the formation of a stable chelate. electrochemsci.orgacs.org

Studies show that the adsorption process of N-bda on copper follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netelectrochemsci.org

Upon adsorption, molecules of N-benzylidene-4-dodecylaniline arrange themselves on the metal surface to form a protective, self-assembled film. researchgate.netelectrochemsci.org This thin layer acts as a physical barrier, blocking corrosive agents like chloride ions, oxygen, and moisture from reaching the metal surface. inspenet.com The hydrophobic nature of the long dodecyl chain further enhances this barrier effect. electrochemsci.org

The effectiveness of this protective layer is quantified by its inhibition efficiency (IE), which is assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). bu.edu.eg Research on N-bda has demonstrated a significant reduction in corrosion rates for copper. researchgate.net The inhibition efficiency was found to increase with the inhibitor concentration and the self-assembly time. researchgate.net

Inhibition Efficiency of N-benzylidene-4-dodecylaniline

The following table presents the research findings on the performance of N-benzylidene-4-dodecylaniline as a corrosion inhibitor for copper.

| Inhibitor Concentration | Self-Assembly Time | Maximum Inhibition Efficiency (IE) | Corrosive Medium |

| 1 mmol/L | 12 hours | 98% | 0.5 mol/L NaCl solution |

| Data sourced from International Journal of Electrochemical Science and ResearchGate. researchgate.netelectrochemsci.org |

Catalysis

This compound exhibits notable catalytic activity in specialized chemical environments, particularly in reactions occurring at the interface of two immiscible liquids and in specific organic syntheses. Its utility stems from its unique molecular structure, which combines a lipophilic alkyl chain with a reactive amine functional group. This dual character allows it to function effectively in complex reaction systems, influencing reaction rates and pathways.

A significant catalytic role of 4-dodecylaniline is its ability to facilitate proton transfer, a fundamental step in many chemical and biological processes. It is particularly effective in proton-coupled electron transfer (PCET) reactions, where the movement of a proton is intrinsically linked to an electron transfer event.

In the field of interfacial electrochemistry, 4-dodecylaniline has been identified as a catalyst for the oxygen reduction reaction (ORR) at the interface between two immiscible electrolyte solutions (ITIES), such as water and 1,2-dichloroethane (B1671644) (DCE). aalto.ficore.ac.ukdntb.gov.uaselcuk.edu.tr This process is a model for understanding energy conversion reactions that occur at biological membranes. core.ac.uk

The reduction of molecular oxygen (O₂) is a critical reaction that often requires both an electron donor and a source of protons. In systems using a hydrophobic electron donor like decamethylferrocene (DMFc) dissolved in the organic phase (DCE), the reaction is hindered by the difficulty of protons (H⁺) from the aqueous phase crossing the liquid-liquid interface to participate in the reaction. core.ac.ukresearchgate.net

The catalytic activity of 4-dodecylaniline in proton transfer reactions stems from its function as a lipophilic base and a proton ionophore. core.ac.ukresearchgate.net An ionophore is a molecule that can bind and transport ions across a lipid membrane or, in this case, a liquid-liquid interface. epfl.ch

Lipophilic Character : The long, 12-carbon dodecyl chain imparts significant lipophilicity (fat-solubility) to the molecule. This ensures that the molecule preferentially resides in the non-aqueous organic phase (e.g., 1,2-dichloroethane), positioning it perfectly at the interface where the reaction occurs.

Basic Amine Group : The aniline moiety contains a basic amine (-NH₂) group that can accept a proton from the acidic aqueous phase. researchgate.net

While anilines are typically understood as Lewis bases due to the lone pair of electrons on the nitrogen atom, they can exhibit Lewis acidic properties under certain conditions. Research has shown that 4-dodecylaniline can act as a Lewis acid catalyst in specific cyclization reactions.

In a notable example involving the cyclization of C60O, a fullerene epoxide, 4-dodecylaniline paired with clay catalysts was found to be effective. The study highlighted that this system, possessing moderate Lewis acidity, achieved a reaction yield of approximately 50%. In contrast, conventional Brønsted acids like p-Toluenesulfonic acid (TsOH) were ineffective because they were simply neutralized by the basic amine group of other reactants or the aniline itself, preventing any catalytic cyclization. This demonstrates a nuanced catalytic role where the inherent basicity of the aniline is overcome, allowing its Lewis acidic character to promote the reaction.

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a complex product that contains structural elements from all the starting materials. nih.govfrontiersin.org Catalysis is a cornerstone of modern MCRs for several key reasons:

Rate and Yield Enhancement : Catalysts accelerate reaction rates and often dramatically improve product yields compared to uncatalyzed reactions. mdpi.com

Selectivity Control : MCRs can often proceed through multiple competing pathways. Catalysts are crucial for directing the reaction along a single, desired pathway, thus controlling the chemoselectivity, regioselectivity, and stereoselectivity of the transformation and minimizing the formation of unwanted byproducts. mdpi.com

Green Chemistry : By enabling reactions under milder conditions (e.g., lower temperatures) and improving atom economy, catalysis aligns with the principles of green chemistry, reducing energy consumption and waste. nih.govmdpi.com

Activation : Catalysts activate substrates, for example, by acting as a Lewis acid, Brønsted acid, or base, to initiate the first step of the reaction cascade. mdpi.comacademie-sciences.fr

While this compound is not primarily known as a standalone catalyst for a wide range of MCRs, its derivatives are used as key building blocks in catalyzed MCRs. For instance, 2,6-Diiodo-4-dodecylaniline serves as a substrate in palladium-catalyzed multicomponent coupling reactions, highlighting the importance of such functionalized molecules in the construction of complex molecular architectures via MCRs. escholarship.org

Role in Proton Transfer Reactions

Liquid Crystalline Systems

4-Dodecylaniline is a valuable building block in the design and synthesis of hydrogen-bonded liquid crystals (HBLCs). researchgate.netresearchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies and other advanced materials.

HBLCs are supramolecular structures where two or more different molecules are linked by non-covalent hydrogen bonds. researchgate.net In these systems, 4-dodecylaniline typically functions as the proton acceptor. The hydrogen bond forms between the lone pair of electrons on the nitrogen atom of its amine group and a suitable proton donor, such as the hydroxyl group of a carboxylic acid. researchgate.net

A common strategy involves reacting 4-dodecylaniline with a homologous series of p-n-alkyloxy benzoic acids. researchgate.netresearchgate.net The resulting supramolecular complex has a specific, elongated (anisotropic) shape necessary for the formation of liquid crystalline phases, known as mesophases. The long, flexible dodecyl chain of this compound and the alkyloxy chain of the benzoic acid contribute significantly to this anisotropy and influence the thermal properties and stability of the mesophase. researchgate.net

By systematically varying the length of the alkyl chain on the acid component, researchers can fine-tune the properties of the resulting liquid crystals, such as their transition temperatures and the type of mesophase formed (e.g., smectic or nematic). researchgate.net The incorporation of this compound into these systems has also been shown to improve characteristics like molecular ordering and fluorescence, making these materials promising for various electro-optical applications.

Enhancement of Molecular Order and Energy Transfer